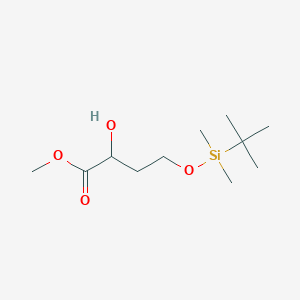

Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate

描述

Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate (CAS: 307532-01-0) is a silyl-protected hydroxy ester with the molecular formula C₁₁H₂₄O₄Si and a molecular weight of 248.39 g/mol . This compound features a tert-butyldimethylsilyl (TBDMS) group, a common protecting group for hydroxyl functionalities in organic synthesis, which enhances stability and controls reactivity during multi-step reactions. Its structure includes a 2-hydroxybutanoate backbone, where the TBDMS group protects the 4-hydroxy position, leaving the 2-hydroxy group free for further functionalization. The compound is stored under inert conditions at 2–8°C to prevent degradation, reflecting its sensitivity to moisture and temperature .

属性

IUPAC Name |

methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O4Si/c1-11(2,3)16(5,6)15-8-7-9(12)10(13)14-4/h9,12H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLHQXCUVDZBNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC(C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chemical Identity and Properties

| Property | Description |

|---|---|

| Chemical Name | Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate |

| CAS Number | 847199-27-3 |

| Molecular Formula | C11H24O4Si |

| Molecular Weight | 248.39 g/mol |

| Synonyms | Butanoic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy-, methyl ester |

The compound features a methyl ester group at the 1-position, a hydroxyl at the 2-position, and a TBS-protected hydroxyl at the 4-position of the butanoate backbone.

Preparation Methods Analysis

Stepwise Synthetic Procedure

Protection of Hydroxyl Group with Tert-Butyldimethylsilyl Chloride (TBSCl)

- Starting Material: (R)- or (S)-methyl 3-hydroxybutanoate

- Reagents: Imidazole as base, tert-butyldimethylsilyl chloride (TBSCl)

- Solvent: Dichloromethane (DCM)

- Conditions: Reaction temperature initially at -5 to 0 °C, then stirred at room temperature for 3 hours

- Workup: Addition of ice water, separation of organic phase, washing with brine, drying over sodium sulfate, filtration, and concentration

- Yield: 94–97% yield of (R)- or (S)-methyl 3-((tert-butyldimethylsilyl)oxy)butanoate (intermediates 3a and 3b)

- Notes: TBS protection is preferred over TMS due to enhanced stability and better yields.

Reduction to Aldehyde (Optional Further Functionalization)

- Reagents: Diisobutylaluminium hydride (DIBAL-H) in hexane

- Conditions: -78 °C for 1 hour

- Workup: Quenching with methanol, extraction with ethyl ether, washing, drying, and concentration

- Yield: 88–92% yield of corresponding aldehydes (4a and 4b).

Alternative Methods for Functionalization

Further transformations such as condensation with ethyl diazoacetate and intramolecular cycloaddition have been reported in related synthetic sequences but are beyond the scope of the direct preparation of this compound itself.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Hydroxyl Protection | (R)- or (S)-methyl 3-hydroxybutanoate | TBSCl, Imidazole, DCM, 0 °C to RT, 3 h | (R)- or (S)-methyl 3-((tert-butyldimethylsilyl)oxy)butanoate | 94–97 | TBS preferred over TMS |

| 2 | Reduction to Aldehyde (optional) | Protected ester (3a or 3b) | DIBAL-H, Hexane, -78 °C, 1 h | Aldehyde intermediate (4a or 4b) | 88–92 | For further synthetic use |

Practical Considerations and Optimization

- Choice of Protecting Group: Tert-butyldimethylsilyl (TBS) groups are more stable than trimethylsilyl (TMS) groups, providing higher yields and better resistance to hydrolysis during subsequent synthetic steps.

- Reaction Conditions: The protection step requires careful temperature control to avoid side reactions; low temperatures during addition of TBSCl and imidazole are crucial.

- Purification: The products are typically isolated by extraction and concentration without the need for chromatographic purification at this stage, enhancing scalability.

- Solvent and Base: Dichloromethane and imidazole are standard and effective choices for silylation reactions.

- Yield Efficiency: The described method achieves high yields (up to 97%), making it suitable for preparative scale synthesis.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The TBDMS group can be selectively removed under acidic conditions or by using fluoride ions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).

Reduction: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Removal of the TBDMS group to yield the free hydroxyl compound.

科学研究应用

Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate (C₁₁H₂₄O₄Si) is an organic compound that contains a tert-butyldimethylsilyl group attached to a hydroxylated butanoate structure. It has a molecular weight of approximately 248.39 g/mol and typically appears as a colorless to pale yellow liquid . The compound is characterized by its ester and silyl ether functional groups, which contribute to its reactivity and applications in organic synthesis and medicinal chemistry.

General Synthesis

The synthesis of this compound involves multiple steps that allow for selective modification of functional groups while minimizing side reactions:

- Protection of Hydroxyl Groups Introduction of the tert-butyldimethylsilyl (TBS) protecting group to a hydroxyl group. Silyl ethers are used for their role in protecting functional groups during chemical synthesis, which can be crucial in drug development processes.

- Esterification Esterification of the carboxylic acid.

- Deprotection Removal of any unnecessary protecting groups.

Applications

This compound is a versatile compound with applications in:

- Synthetic Intermediate It is used in the synthesis of more complex organic molecules.

- Glycosylation Reactions Its ability to undergo glycosylation reactions makes it a valuable compound for studying carbohydrate interactions and enzyme mechanisms. It is used as a glycosyl donor, making it particularly valuable in carbohydrate chemistry.

- Academic and Industrial Research These applications underscore its importance in both academic research and industrial settings.

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit interesting biological properties. The presence of hydroxyl groups typically enhances solubility and may influence pharmacokinetics.

作用机制

The primary mechanism of action for Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate involves the protection of the hydroxyl group. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. The stability of the silyl ether is due to the steric hindrance provided by the tert-butyl group and the electronic effects of the dimethylsilyl group .

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a systematic comparison:

TBDMS-Protected Hydroxy Esters

The TBDMS group is widely used for hydroxyl protection due to its steric bulk and resistance to acidic/basic conditions. For example:

- However, TIPS derivatives often require harsher deprotection conditions (e.g., HF or TBAF), unlike TBDMS, which can be removed with milder fluoride sources .

- Ethyl 4-(TBDMS-oxy)-3-hydroxybutanoate: The ethyl ester variant (vs. methyl) may exhibit altered solubility and lipophilicity, impacting its utility in pharmaceutical synthesis. Methyl esters are generally more volatile and easier to purify via distillation.

Unprotected Hydroxybutanoates

Compounds like methyl 2,4-dihydroxybutanoate lack silyl protection, making them prone to oxidation and side reactions. The TBDMS group in the target compound prevents unwanted interactions at the 4-position, enabling selective modifications at the 2-hydroxy group.

Data Table: Key Properties of Methyl 4-((tert-Butyldimethylsilyl)oxy)-2-Hydroxybutanoate and Analogs

常见问题

Basic: What are the critical functional groups in Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate, and how do they influence reactivity?

The compound contains three key functional groups:

- 2-Hydroxy group : Participates in hydrogen bonding and can act as a nucleophile or undergo oxidation.

- tert-Butyldimethylsilyl (TBS) ether : Protects the 4-hydroxy group during synthesis, enhancing stability and enabling selective deprotection under mild acidic conditions (e.g., HF or TBAF) .

- Methyl ester : Provides electron-withdrawing effects, influencing reaction kinetics in nucleophilic substitutions or reductions.

These groups require careful handling in multi-step syntheses to avoid unintended side reactions, such as premature deprotection or ester hydrolysis .

Basic: What spectroscopic techniques are used to characterize this compound, and what are the diagnostic signals?

Key techniques include:

- ¹H/¹³C NMR :

- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (ester C=O) and 1250–1100 cm⁻¹ (Si-O-C stretching) .

- HRMS : Used to confirm molecular weight and fragmentation patterns (e.g., loss of TBS group) .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Optimization strategies include:

- Stepwise Protection : Sequential protection of hydroxyl groups using TBSCl/imidazole in DMF to avoid cross-reactivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) for silylation; dichloromethane for esterification to minimize side reactions .

- Temperature Control : Room temperature for silylation to prevent overreaction; low temperatures (-78°C) for sensitive intermediates .

- Purification : Flash chromatography (SiO₂, hexane/EtOAc gradients) to isolate intermediates with >95% purity .

Advanced: How should researchers resolve contradictions in NMR data for intermediates or final products?

Common discrepancies and solutions:

- Peak Splitting Ambiguities : Use 2D NMR (COSY, HSQC) to assign overlapping signals, especially in crowded regions like δ 3.5–4.5 ppm (hydroxy/ether protons) .

- Dynamic Effects : Variable temperature NMR to identify rotamers or conformational changes affecting splitting patterns.

- Impurity Identification : Compare experimental HRMS data with theoretical values to detect byproducts (e.g., incomplete deprotection) .

Basic: What are the primary applications of this compound in academic research?

- Protecting Group Chemistry : Model substrate for studying silyl ether stability under acidic/basic conditions .

- Enzyme Inhibition Studies : The hydroxy and ester groups mimic natural substrates in hydrolase or oxidoreductase assays .

- Synthetic Intermediate : Building block for complex molecules, such as glycosides or polyketides, via selective functionalization .

Advanced: How does the TBS group’s steric bulk influence the compound’s reactivity in nucleophilic substitutions?

The TBS group:

- Shields the 4-position : Reduces accessibility for nucleophiles, directing reactivity to the 2-hydroxy or ester groups.

- Alters Reaction Pathways : In SN2 reactions, steric hindrance may favor elimination (E2) over substitution unless bulky nucleophiles (e.g., Grignard reagents) are used .

- Enhances Stability : Prevents β-elimination in basic conditions, critical for preserving the carbon backbone .

Advanced: What strategies mitigate decomposition during storage or handling?

- Storage Conditions : Anhydrous environments (argon/vacuum) at -20°C to prevent hydrolysis of the TBS group or ester .

- Light Sensitivity : Amber vials to avoid UV-induced degradation of the hydroxybutanoate moiety.

- pH Control : Neutral buffers (pH 6–8) during biological assays to stabilize the ester linkage .

Basic: What methods validate the compound’s biological activity in enzyme interaction studies?

- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to target enzymes .

- Fluorescence Quenching : Monitors conformational changes in enzymes upon compound binding .

- Kinetic Assays : Determines inhibition constants (Ki) using substrates like p-nitrophenyl acetate for esterase activity .

Advanced: How can computational modeling complement experimental data for this compound?

- Docking Studies : Predict binding modes with enzyme active sites (e.g., esterases) using software like AutoDock .

- DFT Calculations : Analyze electronic effects of the TBS group on reaction barriers (e.g., deprotection kinetics) .

- MD Simulations : Assess stability of the TBS-protected intermediate in solvents like DMF or THF .

Advanced: What are the implications of contradictory bioactivity data across studies?

Potential causes and resolutions:

- Assay Variability : Standardize protocols (e.g., enzyme concentration, pH) to reduce inter-lab variability .

- Compound Purity : Verify purity via HPLC (>98%) to exclude confounding byproducts.

- Orthogonal Assays : Cross-validate results using SPR, ITC, and enzymatic activity tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。